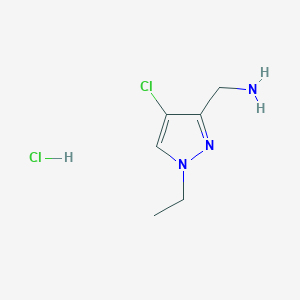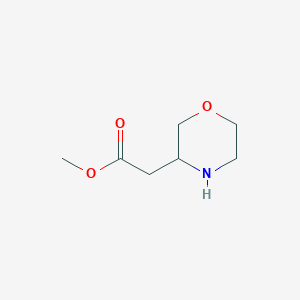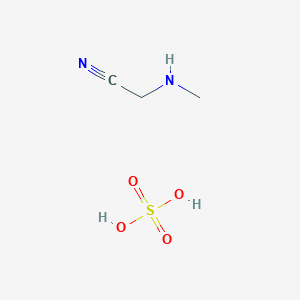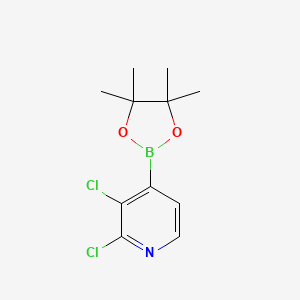
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol
Übersicht
Beschreibung
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agricultural chemistry. The presence of chlorine and methyl groups on the pyrimidine ring, along with the pyridyl substituent, imparts unique chemical properties to this molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-6-methylpyrimidine and 2-pyridylboronic acid.
Suzuki Coupling Reaction: The 2,4-dichloro-6-methylpyrimidine undergoes a Suzuki coupling reaction with 2-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction Reactions: The pyridine ring can undergo reduction to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of 5-substituted-6-methyl-2-(2-pyridyl)pyrimidin-4-ol derivatives.
Oxidation Reactions: Formation of 5-chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-one.
Reduction Reactions: Formation of 5-chloro-6-methyl-2-(2-dihydropyridyl)pyrimidin-4-ol.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Agricultural Chemistry: It is studied for its fungicidal and herbicidal properties, making it a candidate for crop protection agents.
Biological Research: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pyridyl groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
6-Methyl-2-(2-pyridyl)pyrimidin-4-ol: Lacks the chlorine substituent.
5-Chloro-2-(2-pyridyl)pyrimidin-4-ol: Lacks the methyl group.
Uniqueness
- The presence of both chlorine and methyl groups on the pyrimidine ring, along with the pyridyl substituent, imparts unique chemical properties to 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol . These structural features contribute to its distinct reactivity and potential applications in various fields.
Eigenschaften
IUPAC Name |
5-chloro-4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6-8(11)10(15)14-9(13-6)7-4-2-3-5-12-7/h2-5H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQCKFYDDABJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369401 | |
| Record name | 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286430-67-9 | |
| Record name | 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)





